molecular formula C18H13Cl2N3O3S B297396 (5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No. B297396
M. Wt: 422.3 g/mol
InChI Key: CCKOFBYXPRVBJB-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as DMDD, is a synthetic compound that has been widely used in scientific research. DMDD is a member of the diazine family, which is known for its diverse biological activities. DMDD has attracted considerable attention due to its potential applications in cancer research, drug development, and other areas of biomedical research.

Mechanism of Action

The mechanism of action of (5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress. (5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. (5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to exhibit potent cytotoxicity against cancer cells, but it has also been shown to have some toxic effects on normal cells. (5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to induce apoptosis and cell cycle arrest in normal cells, leading to cell death. (5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has also been shown to induce oxidative stress in normal cells, leading to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several advantages for lab experiments, including its potent cytotoxicity against cancer cells, its ability to induce apoptosis and cell cycle arrest, and its potential applications in cancer research and drug development. However, (5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione also has some limitations, including its toxicity to normal cells and its potential side effects.

Future Directions

There are several future directions for the research on (5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione. One direction is to investigate the mechanism of action of (5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione in more detail, including its effects on DNA synthesis, topoisomerase II activity, and ROS production. Another direction is to investigate the potential applications of (5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione in combination with other anticancer agents, such as chemotherapy and radiation therapy. Finally, future research could focus on the development of new derivatives of (5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione with improved potency and selectivity against cancer cells.

Synthesis Methods

(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be synthesized using a multistep process that involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting intermediate with 4-methoxyaniline. The final product is obtained by reacting the intermediate with thiosemicarbazide and sodium acetate. The synthesis of (5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been extensively used in scientific research due to its potential applications in cancer research, drug development, and other areas of biomedical research. (5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. (5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Molecular Formula

C18H13Cl2N3O3S

Molecular Weight

422.3 g/mol

IUPAC Name

(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C18H13Cl2N3O3S/c1-26-12-5-2-10(3-6-12)21-9-13-16(24)22-18(27)23(17(13)25)11-4-7-14(19)15(20)8-11/h2-9,21H,1H3,(H,22,24,27)/b13-9+

InChI Key

CCKOFBYXPRVBJB-UKTHLTGXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl

SMILES

COC1=CC=C(C=C1)NC=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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